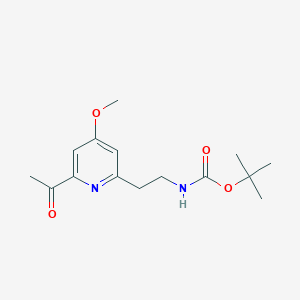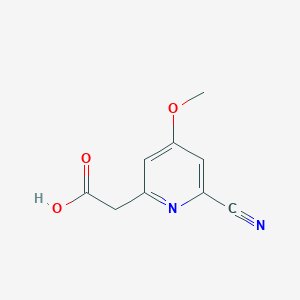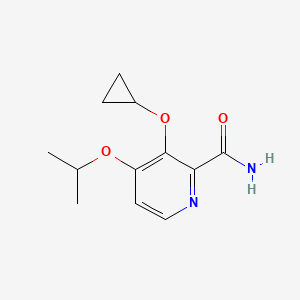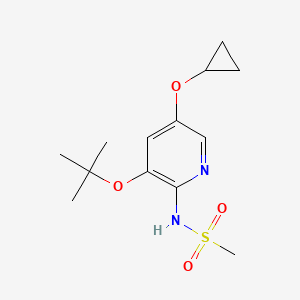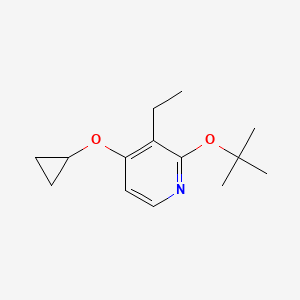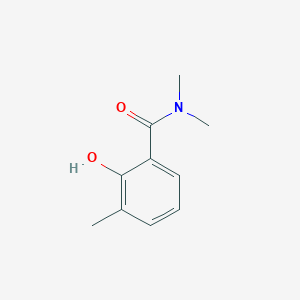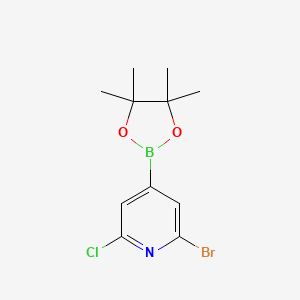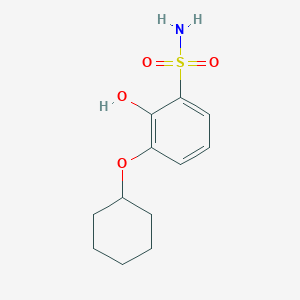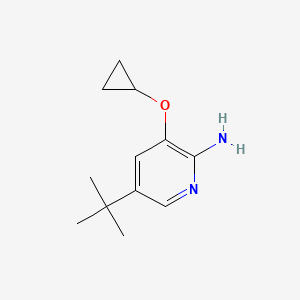
1-Cyclopropoxy-3-isopropyl-2-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-CYCLOPROPOXY-2-METHYL-3-(PROPAN-2-YL)BENZENE is an organic compound characterized by a benzene ring substituted with a cyclopropoxy group, a methyl group, and an isopropyl group. This compound belongs to the class of aromatic hydrocarbons and exhibits unique chemical properties due to its specific substituents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-CYCLOPROPOXY-2-METHYL-3-(PROPAN-2-YL)BENZENE typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with cyclopropyl methyl ketone in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as zeolites or supported metal catalysts can enhance the reaction rate and selectivity. Additionally, purification steps like distillation or recrystallization are employed to obtain the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-CYCLOPROPOXY-2-METHYL-3-(PROPAN-2-YL)BENZENE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the aromatic ring to a cyclohexane derivative.
Substitution: Halogenation reactions with chlorine (Cl2) or bromine (Br2) can introduce halogen atoms into the benzene ring.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe) or light (hv).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Cyclohexane derivatives.
Substitution: Halogenated benzene derivatives.
Aplicaciones Científicas De Investigación
1-CYCLOPROPOXY-2-METHYL-3-(PROPAN-2-YL)BENZENE finds applications in various fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-CYCLOPROPOXY-2-METHYL-3-(PROPAN-2-YL)BENZENE involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic ring and substituents can engage in π-π interactions, hydrogen bonding, or hydrophobic interactions with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects .
Comparación Con Compuestos Similares
- 1-CYCLOPROPOXY-2-METHYL-3-(PROPAN-2-YL)BENZENE vs1-CYCLOPROPOXY-2-METHYL-3-(BUTAN-2-YL)BENZENE : The length of the alkyl chain influences the compound’s solubility and hydrophobicity .
1-CYCLOPROPOXY-2-METHYL-3-(PROPAN-2-YL)BENZENE: vs. : The position of the isopropyl group affects the compound’s reactivity and interaction with other molecules.
Uniqueness: 1-CYCLOPROPOXY-2-METHYL-3-(PROPAN-2-YL)BENZENE is unique due to its specific combination of substituents, which confer distinct chemical and physical properties. The presence of the cyclopropoxy group introduces ring strain, affecting the compound’s reactivity and stability .
Propiedades
Fórmula molecular |
C13H18O |
|---|---|
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
1-cyclopropyloxy-2-methyl-3-propan-2-ylbenzene |
InChI |
InChI=1S/C13H18O/c1-9(2)12-5-4-6-13(10(12)3)14-11-7-8-11/h4-6,9,11H,7-8H2,1-3H3 |
Clave InChI |
VGFHTBDVGVWNTM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1OC2CC2)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


